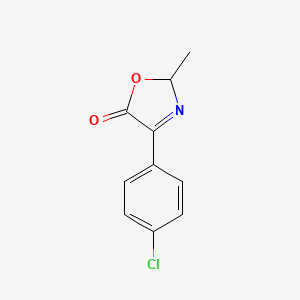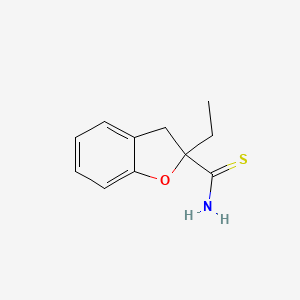![molecular formula C42H40N2P2 B12889480 (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine is a complex organophosphorus compound It is characterized by its unique structure, which includes two diphenylphosphino groups and a diazacyclododecine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic synthesis methods. The key steps include:
Formation of the diazacyclododecine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of diphenylphosphino groups: This step is usually achieved through a substitution reaction where the diphenylphosphino groups are introduced to the diazacyclododecine core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The diphenylphosphino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups to the compound.
科学的研究の応用
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine involves its ability to coordinate with metal ions. The diphenylphosphino groups act as ligands, forming stable complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.
1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with a slightly longer carbon chain.
Triphenylphosphine (TPP): A monodentate ligand commonly used in organic synthesis.
Uniqueness
(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine is unique due to its diazacyclododecine core, which provides additional stability and rigidity to the compound
特性
分子式 |
C42H40N2P2 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
(20-diphenylphosphanyl-8,15-diazatricyclo[14.4.0.02,7]icosa-1(16),2(7),3,5,17,19-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H40N2P2/c1-2-16-32-44-38-28-18-30-40(46(35-23-11-5-12-24-35)36-25-13-6-14-26-36)42(38)41-37(43-31-15-1)27-17-29-39(41)45(33-19-7-3-8-20-33)34-21-9-4-10-22-34/h3-14,17-30,43-44H,1-2,15-16,31-32H2 |
InChIキー |
BUIIEHUBLBYWLX-UHFFFAOYSA-N |
正規SMILES |
C1CCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



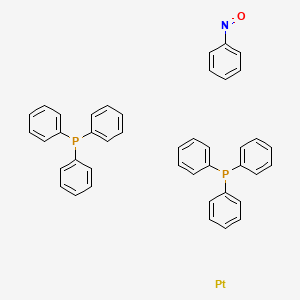
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)



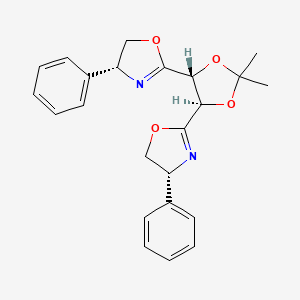
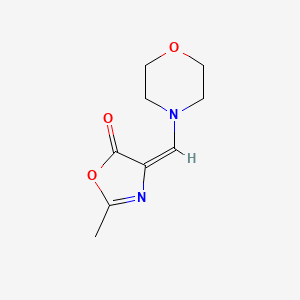

![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)


